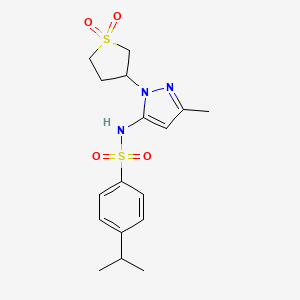

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound interacts with its targets, the GIRK channels, by activating them . This activation leads to changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets .

Pharmacokinetics

The compound has shown improved metabolic stability over other compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in the cell’s excitability . This can have various molecular and cellular effects, depending on the specific physiological context.

Biologische Aktivität

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H19N3O5S2 and a molecular weight of approximately 385.45 g/mol. Its structure includes a tetrahydrothiophene ring, a pyrazole moiety, and a sulfonamide group, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes and as a modulator of various receptors. Notably, it has been studied for its interactions with G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial in cellular signaling and excitability.

The primary mechanism involves the activation of GIRK channels, leading to alterations in cellular excitability and potentially influencing various physiological processes. The interaction with these channels affects G protein-coupled receptor (GPCR) signaling pathways, which are vital in numerous biological responses.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibition capabilities of this compound:

- GIRK Channel Activation : The compound has shown nanomolar potency as a GIRK1/2 activator, enhancing its potential therapeutic applications in cardiovascular and neurological disorders .

- Cytotoxicity : In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related pyrazole derivatives have been shown to inhibit cell viability with IC50 values ranging from 39.70 µM to lower concentrations depending on structural modifications .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds is essential:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Compound A | 39.70 | Anticancer |

| Compound B | 0.26 | Antiproliferative |

| Compound C | 91 nM | Enzyme inhibition |

This table illustrates the varying degrees of potency and activity among related compounds, highlighting the importance of structural features in determining biological outcomes.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF7 breast cancer cells. The results indicated significant inhibition of cell proliferation at concentrations as low as 39.70 µM, suggesting its potential as an anticancer agent .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties linked to GIRK channel activation. Compounds with similar structures demonstrated protective effects against neuronal cell death induced by excitotoxicity, indicating a promising avenue for treating neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects comparable to those of celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). These derivatives have shown reduced tissue damage in various organs such as the liver and kidneys, highlighting their safer profile compared to traditional NSAIDs.

Anticancer Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropylbenzenesulfonamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various human tumor cell lines. The mechanism often involves interaction with key cellular pathways that regulate tumor growth and survival .

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as an antibacterial agent, which could be beneficial in treating infections caused by resistant bacterial strains .

Target of Action

The primary target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels plays a crucial role in regulating cellular excitability and has implications for various physiological processes.

Mode of Action

The compound activates GIRK channels through direct interaction, leading to alterations in cellular excitability and influencing several biochemical pathways involved in inflammation and pain modulation .

Pharmacokinetics

Preliminary studies suggest that this compound exhibits improved metabolic stability compared to other compounds in its class. This characteristic enhances its viability as a therapeutic agent by potentially reducing the frequency of dosing required for effective treatment.

Analyse Chemischer Reaktionen

Pyrazole Core Formation

The cyclization step involves nucleophilic attack of the hydrazine on the β-keto nitrile, followed by tautomerization and ring closure. The sulfone group in the tetrahydrothiophene moiety stabilizes the intermediate, enabling efficient formation of the pyrazole ring .

Condensation and Stability

The final condensation step involves amide bond formation between the aminopyrazole and the carboxylic acid coupling partner. The sulfonamide group in the isopropylbenzenesulfonamide fragment contributes to the compound’s metabolic stability, as demonstrated in liver microsome assays .

Key Structural Elements

-

1,1-dioxidotetrahydrothiophen-3-yl group : Enhances metabolic stability by reducing oxidative degradation.

-

Pyrazole ring : Provides a platform for structural diversity and interaction with biological targets.

-

Sulfonamide group : Contributes to hydrophilicity and binding affinity.

Metabolic Stability

Studies indicate that the 1,1-dioxidotetrahydrothiophen-3-yl moiety significantly improves metabolic stability compared to alkyl-substituted analogs. In human liver microsomes, compounds with this group exhibit reduced hydrolysis (e.g., 13b with a six-membered sulfone showed enhanced stability) .

Table 2: Impact of Structural Features on Stability

| Structural Feature | Effect on Stability |

|---|---|

| 1,1-dioxidotetrahydrothiophen-3-yl | High stability |

| Alkyl substituents | Lower stability |

| Sulfonamide group | Moderate stability |

Eigenschaften

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-12(2)14-4-6-16(7-5-14)26(23,24)19-17-10-13(3)18-20(17)15-8-9-25(21,22)11-15/h4-7,10,12,15,19H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWYHSCLCMGDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.